2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
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Overview
Description
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a chemical compound with the molecular formula C12H12N6 It is a derivative of imidazoquinoxaline, characterized by the presence of azido and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline typically involves the azidation of a precursor compound. One common method includes the reaction of 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): Common solvent for azidation.
Hydrogen (H2) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules in living systems.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline largely depends on the specific application. In bioorthogonal chemistry, the azido group can undergo selective reactions with alkynes or strained alkenes, enabling the labeling or modification of biomolecules without interfering with native biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: The precursor compound used in the synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline.
4,8-Dimethylimidazo[4,5-f]quinoxaline (DiMeIQx): A related compound known for its mutagenic properties.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in bioorthogonal chemistry. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated reactivity.
Properties
IUPAC Name |
2-azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQHYAQHVJZMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399263 |
Source
|
Record name | 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-58-6 |
Source
|
Record name | 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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